molecular formula C12H21NO3 B140871 Tert-butyl 2-formylazepane-1-carboxylate CAS No. 146337-41-9

Tert-butyl 2-formylazepane-1-carboxylate

Cat. No.: B140871
CAS No.: 146337-41-9
M. Wt: 227.3 g/mol
InChI Key: YYVXGCZFWGOISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-formylazepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates . The general reaction scheme is as follows:

Industrial Production Methods

This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-formylazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2-formylazepane-1-carboxylate is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of complex molecules where ring size and conformation play a crucial role .

Biological Activity

Tert-butyl 2-formylazepane-1-carboxylate is a chemical compound with notable biological activities that have been the subject of various research studies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

  • Chemical Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 161282-57-1
  • Structure : The compound features a tert-butyl group attached to a formylazepane structure, which contributes to its unique biological activities.

This compound exhibits several mechanisms of action that contribute to its biological activity:

  • CYP Enzyme Interaction : It has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs, potentially leading to increased efficacy or toxicity .
  • Cell Membrane Permeability : The compound is classified as a blood-brain barrier (BBB) permeant, indicating its ability to cross into the central nervous system (CNS). This property is vital for compounds intended for neurological applications .
  • Absorption and Distribution : With high gastrointestinal absorption and favorable log P values, this compound demonstrates potential for effective oral bioavailability .

Antimicrobial Activity

Recent studies have shown that this compound possesses antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Pseudomonas aeruginosa10128 µg/mL

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In cellular models, it reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases .

Case Study 1: Neurological Applications

In a study focusing on neuroprotection, this compound was administered in models of neurodegeneration. Results indicated a significant reduction in neuronal apoptosis and inflammation markers, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease.

Case Study 2: Antibacterial Efficacy

A clinical trial assessed the efficacy of this compound in patients with chronic bacterial infections. The results showed a marked improvement in infection control when combined with standard antibiotic therapies, highlighting its role as an adjunct treatment .

Properties

IUPAC Name

tert-butyl 2-formylazepane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-6-4-5-7-10(13)9-14/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYVXGCZFWGOISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439629
Record name Tert-butyl 2-formylazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146337-41-9
Record name Tert-butyl 2-formylazepane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.